![molecular formula C25H15ClF2N4O2 B14133470 4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[4,5-d][2]benzazepin-3-yl]amino]benzoic acid](/img/structure/B14133470.png)
4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[4,5-d][2]benzazepin-3-yl]amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido4,5-dbenzazepin-3-yl]amino]benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimido4,5-dbenzazepine core, substituted with chloro and difluorophenyl groups, and an amino benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido4,5-dbenzazepin-3-yl]amino]benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrimido4,5-dbenzazepine core, followed by the introduction of the chloro and difluorophenyl substituents. The final step involves the coupling of the amino benzoic acid moiety under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs. Additionally, purification techniques such as recrystallization or chromatography would be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido4,5-dbenzazepin-3-yl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and difluorophenyl sites, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions might result in the replacement of halogen atoms with other functional groups.
Applications De Recherche Scientifique
4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido4,5-dbenzazepin-3-yl]amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of 4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido4,5-dbenzazepin-3-yl]amino]benzoic acid involves its interaction with specific molecular targets within cells. This compound may inhibit certain enzymes or receptors, thereby modulating signaling pathways and cellular functions. For instance, it could act as an inhibitor of kinases involved in cell proliferation, leading to potential anti-cancer effects. The exact molecular targets and pathways would require further investigation through biochemical assays and molecular modeling studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-4′-hydroxybenzophenone: Shares the chloro and benzophenone moieties but lacks the pyrimidobenzazepine core.
Fenofibrate: Contains a similar benzoic acid moiety but differs in the rest of the structure.
Uniqueness
4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido4,5-dbenzazepin-3-yl]amino]benzoic acid is unique due to its specific combination of functional groups and structural features
Propriétés
Formule moléculaire |
C25H15ClF2N4O2 |
|---|---|
Poids moléculaire |
476.9 g/mol |
Nom IUPAC |
4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[4,5-d][2]benzazepin-3-yl]amino]benzoic acid |
InChI |
InChI=1S/C25H15ClF2N4O2/c26-14-6-9-16-17(10-14)23(22-19(27)2-1-3-20(22)28)29-12-21-18(16)11-30-25(32-21)31-15-7-4-13(5-8-15)24(33)34/h1-11H,12H2,(H,33,34)(H,30,31,32) |
Clé InChI |
QWFSKRMMQOUENQ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=NC(=NC=C2C3=C(C=C(C=C3)Cl)C(=N1)C4=C(C=CC=C4F)F)NC5=CC=C(C=C5)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


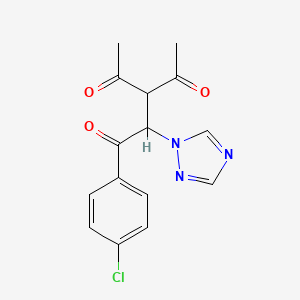
![2-[(Butan-2-yl)sulfanyl]pyridine](/img/structure/B14133397.png)
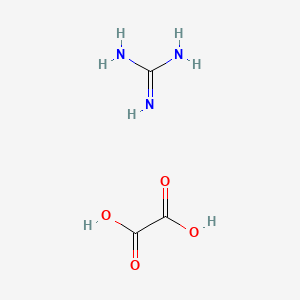
![3,5-dimethyl-N-{2-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]ethyl}-1H-pyrazole-4-sulfonamide](/img/structure/B14133409.png)
![(4-Methylphenyl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B14133416.png)

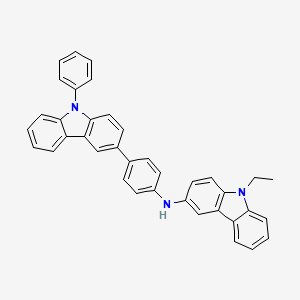

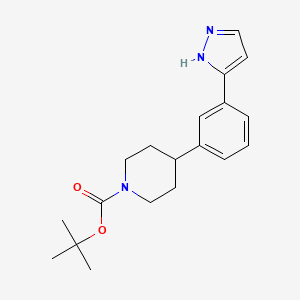
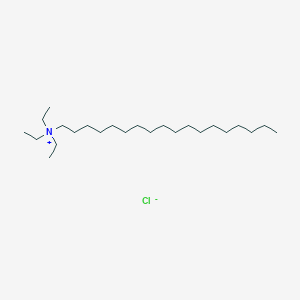

![N-(Naphthalen-1-yl)benzo[b]thiophen-3-amine](/img/structure/B14133447.png)


